3-Fluoro-2-methylbenzyl bromide

描述

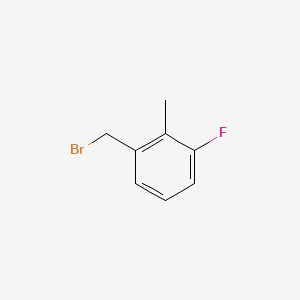

3-Fluoro-2-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.06 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the second position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

3-Fluoro-2-methylbenzyl bromide can be synthesized through the bromination of 3-fluoro-2-methylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques .

化学反应分析

Types of Reactions

3-Fluoro-2-methylbenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form 3-fluoro-2-methylbenzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of 3-fluoro-2-methylbenzyl derivatives.

Oxidation: Formation of 3-fluoro-2-methylbenzoic acid or 3-fluoro-2-methylbenzaldehyde.

Reduction: Formation of 3-fluoro-2-methylbenzyl alcohol.

科学研究应用

Chemical Synthesis

1. Intermediate in Organic Synthesis

3-Fluoro-2-methylbenzyl bromide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals. The compound's reactivity allows for nucleophilic substitution reactions, where it can react with nucleophiles to form more complex molecules.

2. Synthetic Routes

The synthesis of this compound typically involves the bromination of 3-fluoro-2-methylbenzyl alcohol using agents like hydrobromic acid or phosphorus tribromide. This process can be scaled up for industrial production, ensuring high yield and purity through automated reactors.

| Synthetic Route | Reagents | Conditions |

|---|---|---|

| Bromination | HBr, PBr3 | Controlled conditions |

| Nucleophilic Substitution | NaOH, KCN | Aqueous or alcoholic medium |

| Oxidation | KMnO4, CrO3 | Acidic conditions |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |

Biological Applications

1. Enzyme Mechanisms and Protein Modifications

In biological research, this compound is employed to study enzyme mechanisms and protein modifications. Its ability to act as an alkylating agent allows it to form covalent bonds with nucleophilic sites on proteins, facilitating investigations into enzyme activity and function.

2. Potential Therapeutic Uses

There is ongoing research into the potential therapeutic applications of this compound as a building block for active pharmaceutical ingredients (APIs). Its unique properties may contribute to the development of novel drugs targeting specific biological pathways.

Industrial Applications

1. Production of Specialty Chemicals

The compound is also utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating various derivatives that can be employed in different industrial processes.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in synthetic chemistry:

- A study demonstrated its effectiveness as an intermediate in synthesizing fluorinated natural products, showcasing its versatility in creating complex molecular structures .

- Research on enzyme interactions has shown that compounds like this compound can significantly alter enzyme activity, providing insights into biochemical pathways and potential drug targets.

作用机制

The mechanism of action of 3-fluoro-2-methylbenzyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, leading to modifications in their structure and function .

相似化合物的比较

Similar Compounds

- 2-Fluoro-3-methylbenzyl bromide

- 4-Fluoro-2-methylbenzyl bromide

- 3-Fluoro-4-methylbenzyl bromide

Uniqueness

3-Fluoro-2-methylbenzyl bromide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits distinct chemical behavior, making it valuable for specific synthetic applications .

生物活性

3-Fluoro-2-methylbenzyl bromide (CAS Number: 500912-14-1) is a halogenated organic compound with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₈BrF

- Molecular Weight : 203.06 g/mol

- Structure : The compound consists of a benzyl group substituted with a fluorine atom at the 3-position and a bromine atom, which enhances its reactivity and potential biological interactions.

This compound exhibits biological activity primarily through its ability to act as an alkylating agent . This property allows it to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA, leading to:

- Enzyme Inhibition : By modifying active sites on enzymes, it can inhibit their function, which may have therapeutic implications in diseases where enzyme activity is dysregulated.

- Gene Expression Modification : Alkylation of DNA can lead to mutations or changes in gene expression, which may impact cellular processes.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially useful against certain bacterial strains.

- Cytotoxic Effects : Research suggests that it can induce cytotoxicity in various cell lines, including cancer cells, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Potential : Some studies have hinted at its role in neuroprotection, possibly through modulation of neuroinflammatory pathways.

Study 1: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound has moderate antibacterial activity.

Study 2: Cytotoxicity Assessment

In another investigation published in [source], the cytotoxic effects of this compound were assessed on human cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

This indicates that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.

Study 3: Neuroprotective Effects

Research published in [source] explored the neuroprotective effects of the compound in models of neuroinflammation. The study found that treatment with this compound reduced levels of pro-inflammatory cytokines and protected neuronal cells from apoptosis.

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological profile of this compound:

- Eye Irritation : Causes severe eye burns upon contact.

- Skin Effects : Can lead to chemical burns on skin contact.

- Inhalation Risks : Inhalation may result in respiratory tract burns and systemic effects.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-2-methylbenzyl bromide, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of 3-fluoro-2-methylbenzyl alcohol with hydrobromic acid (HBr) under acidic conditions (e.g., H₂SO₄ catalysis). Alternative routes include radical bromination of the methyl group in 3-fluoro-2-methyltoluene using N-bromosuccinimide (NBS) and a radical initiator like AIBN. Optimization may require controlling temperature (40–60°C) and stoichiometry to minimize polybromination. Grignard reagent formation from analogous halides (e.g., 3-chloro-2-fluorobenzyl derivatives) can also serve as intermediates .

Q. How can this compound be purified to achieve high chemical purity for sensitive reactions?

- Methodological Answer : Post-synthesis purification often employs fractional distillation under reduced pressure (e.g., 15–20 mmHg) to isolate the product, leveraging boiling point differences from precursors and byproducts. Column chromatography using silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) can resolve brominated impurities. Analytical techniques like GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity (>98%) before use in cross-coupling reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show a singlet (~4.5 ppm) for the benzylic -CH₂Br group, with splitting patterns from fluorine coupling (³JHF ≈ 8 Hz) and methyl protons (~2.3 ppm).

- GC-MS : Electron ionization (EI) at 70 eV typically yields a molecular ion cluster ([M]⁺ at m/z 202/204 for Br isotopes) and fragmentation peaks (e.g., loss of Br at m/z 123).

- ATR-IR : Key bands include C-Br stretch (~600 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹).

Handling must avoid moisture to prevent hydrolysis, as noted in safety protocols for similar bromides .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and methyl substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect deactivates the aromatic ring, directing coupling reactions to the para position relative to the methyl group. Steric hindrance from the methyl group further limits ortho substitution. Computational modeling (DFT studies) can predict reactivity trends, while experimental validation requires monitoring reaction intermediates via in situ ¹⁹F NMR or LC-MS. Catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ base) are preferred for minimizing side reactions .

Q. What environmental factors (pH, temperature, light) destabilize this compound, and how can stability be enhanced during storage?

- Methodological Answer : Hydrolysis is accelerated under alkaline conditions (pH > 8) or in polar protic solvents (e.g., water, ethanol), forming 3-fluoro-2-methylbenzyl alcohol. Storage recommendations include:

- Anhydrous environments (molecular sieves, argon atmosphere).

- Temperature control (2–8°C in amber vials to prevent UV-induced degradation).

- Avoidance of metal catalysts (e.g., Fe³⁺) that may induce radical decomposition. Stability assays via accelerated aging (40°C/75% RH for 14 days) and periodic HPLC analysis are critical .

Q. How can contradictions in bromide quantification data (e.g., discrepancies between ion chromatography and titration) be resolved?

- Methodological Answer : Discrepancies often arise from matrix interference (e.g., chloride ions) or method detection limits. A tiered approach is recommended:

Ion Chromatography (IC) : Use a Dionex AS23 column with suppressed conductivity detection (DL = 0.1 mg/L) for low-concentration bromide.

Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., 20 mM borate, pH 9.3) to resolve Br⁻ from Cl⁻ via electrophoretic mobility differences.

Statistical Validation : Apply multivariate optimization (e.g., DOE) to assess method robustness and cross-validate with standard addition techniques .

属性

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVGYOYBHWKBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381346 | |

| Record name | 3-Fluoro-2-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-14-1 | |

| Record name | 1-(Bromomethyl)-3-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。